

theoretical and computational studies of 5,6-Dibromonicotinic acid

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Compound of Interest

Compound Name: 5,6-Dibromonicotinic acid

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An In-depth Technical Guide to the Theoretical and Computational Studies of 5,6-Dibromonicotinic Acid

Disclaimer: Detailed theoretical and experimental studies on **5,6-dibromonicotinic acid** are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on established theoretical and computational chemistry principles, alongside experimental data extrapolated from closely related analogs such as 5-bromonicotinic acid and other nicotinic acid derivatives. The quantitative data presented herein should be considered representative and would require specific experimental and computational validation for **5,6-dibromonicotinic acid**.

Introduction

5,6-Dibromonicotinic acid, with the chemical formula $C_6H_3Br_2NO_2$, is a halogenated derivative of nicotinic acid (Vitamin B3). Its structure, featuring a pyridine ring substituted with two bromine atoms and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the electronic properties of the pyridine ring, suggesting potential for diverse chemical reactivity and biological activity. This guide delves into the theoretical and computational aspects of **5,6-dibromonicotinic acid**, providing a framework for its study and application.

Core Molecular Information:

Property	Value
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂
IUPAC Name	5,6-dibromopyridine-3-carboxylic acid
Molecular Weight	280.90 g/mol
CAS Number	29241-64-3
Canonical SMILES	<chem>C1=C(C(=NC(=C1Br)Br)C=C1)C(=O)O</chem>

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, geometry, and properties of molecules.[1][2] For a molecule like **5,6-dibromonicotinic acid**, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable insights.[2]

Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. For **5,6-dibromonicotinic acid**, a planar structure for the pyridine ring is expected. The following table presents representative optimized geometric parameters (bond lengths and bond angles) based on DFT calculations of similar brominated pyridine derivatives.

Table 1: Predicted Optimized Geometric Parameters for **5,6-Dibromonicotinic Acid**

Parameter	Bond/Angle	Predicted Value
Bond Lengths (Å)	C2-C3	1.39
C3-C4	1.40	
C4-C5	1.39	
C5-C6	1.40	
N1-C2	1.34	
N1-C6	1.34	
C3-C7 (C-COOH)	1.50	
C7=O8	1.21	
C7-O9	1.35	
O9-H10	0.97	
C5-Br11	1.90	
C6-Br12	1.90	
Bond Angles (°)	N1-C2-C3	123.0
C2-C3-C4	118.0	
C3-C4-C5	120.0	
C4-C5-C6	119.0	
C5-C6-N1	122.0	
C2-N1-C6	118.0	
C2-C3-C7	121.0	
C4-C3-C7	121.0	
C3-C7=O8	125.0	
C3-C7-O9	112.0	
O8-C7-O9	123.0	

C4-C5-Br11	120.0
N1-C6-Br12	119.0

Vibrational Frequencies

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. [3] The calculated frequencies are often scaled to better match experimental values. The following table lists the predicted characteristic vibrational frequencies for **5,6-dibromonicotinic acid**.

Table 2: Predicted Characteristic Vibrational Frequencies for **5,6-Dibromonicotinic Acid**

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Description
O-H stretch (Carboxylic Acid)	3400 - 3500	Broad peak, indicative of hydrogen bonding in solid state.
C-H stretch (Aromatic)	3000 - 3100	Stretching vibration of the C-H bond on the pyridine ring.
C=O stretch (Carboxylic Acid)	1700 - 1750	Strong, sharp peak characteristic of the carbonyl group.
C=N, C=C stretch (Pyridine Ring)	1400 - 1600	Multiple bands corresponding to ring stretching vibrations.
C-O stretch (Carboxylic Acid)	1200 - 1300	Stretching of the C-O single bond.
O-H in-plane bend	1100 - 1200	Bending vibration of the hydroxyl group.
C-Br stretch	500 - 700	Stretching vibrations of the carbon-bromine bonds.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_{gap}) is an indicator of the molecule's chemical stability and reactivity. [4][5] A smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for **5,6-Dibromonicotinic Acid**

Parameter	Predicted Value (eV)
HOMO Energy	-6.8
LUMO Energy	-2.5
HOMO-LUMO Gap	4.3

The HOMO is expected to be localized primarily on the pyridine ring and the bromine atoms, while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. [6][7] It is useful for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For **5,6-dibromonicotinic acid**, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, and positive potential around the hydrogen atom of the carboxylic acid.

Experimental Protocols

The following protocols are representative and adapted from methods used for similar compounds. [8]

Representative Synthesis of 5,6-Dibromonicotinic Acid

This protocol is a plausible method for the synthesis of **5,6-dibromonicotinic acid**, adapted from the synthesis of 5-bromonicotinic acid.

Materials:

- Nicotinic acid
- Oleum (fuming sulfuric acid)
- Bromine
- Sodium hydroxide
- Hydrochloric acid
- Ethanol

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place nicotinic acid and oleum.
- Heat the mixture to 120°C with stirring.
- Slowly add bromine from the dropping funnel over a period of 2 hours.
- After the addition is complete, maintain the temperature at 120°C for an additional 6 hours.
- Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
- Neutralize the acidic solution with a concentrated sodium hydroxide solution until a pH of 3-4 is reached.
- The precipitate of **5,6-dibromonicotinic acid** is collected by filtration.
- The crude product is then recrystallized from ethanol to yield pure **5,6-dibromonicotinic acid**.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect a singlet for the proton on the pyridine ring and a broad singlet for the carboxylic acid proton.
 - ^{13}C NMR: Expect distinct signals for each of the six carbon atoms in the molecule.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum should show characteristic peaks as predicted in Table 2.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **5,6-dibromonicotinic acid** (280.90 g/mol), with a characteristic isotopic pattern due to the two bromine atoms.

Potential Biological Activity and Signaling Pathways

While specific biological data for **5,6-dibromonicotinic acid** is limited, the activities of related nicotinic acid derivatives suggest potential therapeutic applications.

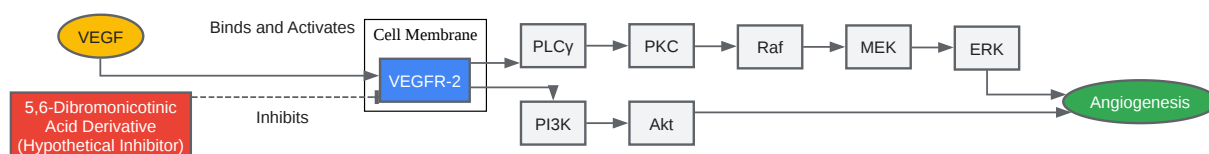
Potential Biological Activities

Derivatives of nicotinic acid have shown a range of biological activities, including:

- Anticancer Activity: Some nicotinic acid derivatives act as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis, a process crucial for tumor growth.[\[8\]](#)
- Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains.[\[9\]](#)
- Antiviral Activity: The nicotinic acid scaffold has been explored for the development of antiviral agents.[\[8\]](#)

Potential Signaling Pathway Modulation

Given the activity of related compounds, **5,6-dibromonicotinic acid** or its derivatives could potentially modulate signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the VEGFR-2 signaling pathway.

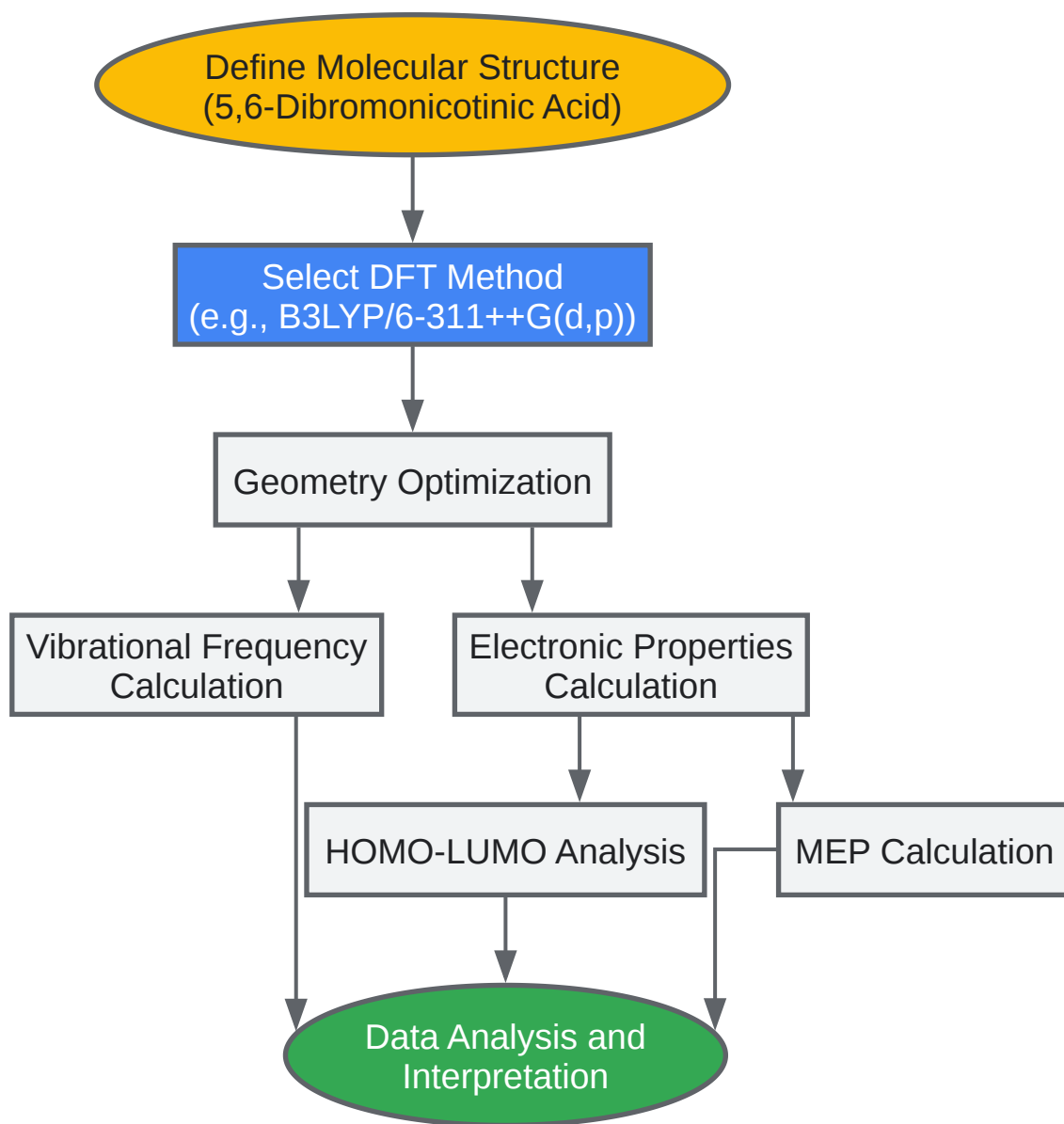


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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

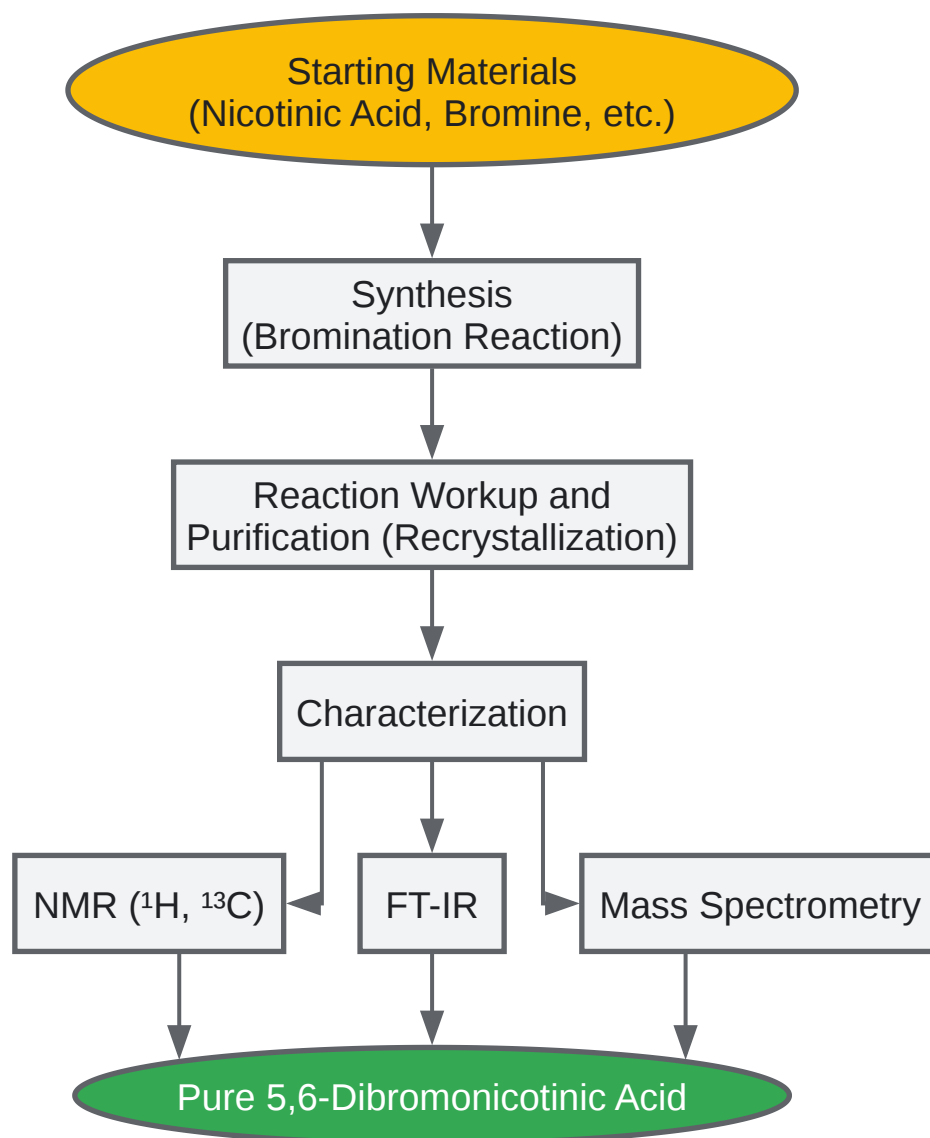
Workflow Visualizations

The following diagrams illustrate the logical workflows for the theoretical and experimental study of **5,6-dibromonicotinic acid**.



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Caption: Workflow for theoretical computational studies.



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Caption: Workflow for experimental synthesis and characterization.

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